Oxadiargyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pre-Emergent Herbicide:

- Mode of Action: Oxadiargyl acts by inhibiting cell division in germinating weeds [Source: MOA Site of Action Herbicide Classification Committee, ]. This prevents weed seedlings from establishing themselves, leading to reduced weed density and improved crop yields.

- Field Studies: Research has shown the effectiveness of oxadiargyl as a pre-emergent herbicide in controlling a broad spectrum of weeds in various crops, including potato, maize, and Bajra Napier hybrid (a forage crop) [Source: Herbicide application improved weed control and yield in Bajra Napier Hybrid, Indian Journal of Agricultural Sciences, ].

Application Timing and Strategies:

- Optimum Timing: Studies investigate the most effective timing for applying oxadiargyl to maximize weed control while minimizing impact on the desired crop. Research suggests that pre-emergence application, before weeds germinate, is most effective [Source: Effectiveness of oxadiargyl application timings at different growth stages on percent reduction of weed density, ResearchGate, ].

- Combination Strategies: Some research explores combining oxadiargyl with other herbicides for broader weed spectrum control or to address specific weed resistance issues [Source: PS_1 - Research effect of application of herbicides raft 400 SC for growing of lavender, Agricultural Science and Technology, ].

Impact on Soil and Microbes:

- Soil Microbial Activity: A few studies assess the potential effects of oxadiargyl application on soil microbial activity, which is crucial for soil health. One study found no significant impact on dehydrogenase activity, an indicator of microbial activity, in soil treated with oxadiargyl [Source: Herbicide application improved weed control and yield in Bajra Napier Hybrid, Indian Journal of Agricultural Sciences, ]. However, further research is needed to fully understand the long-term effects on soil ecology.

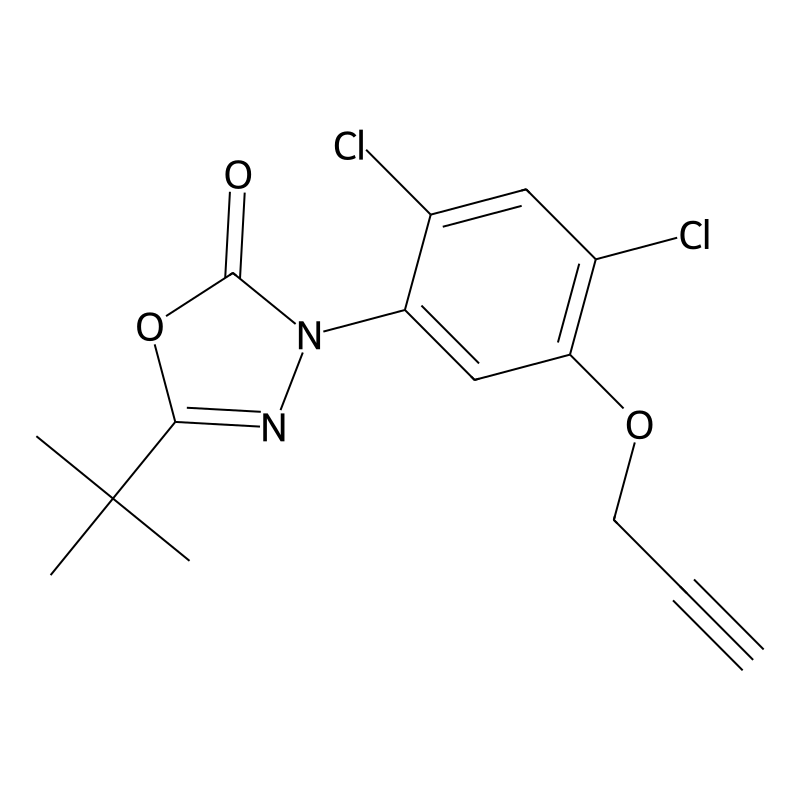

Oxadiargyl is a selective herbicide classified under the oxadiazolone group, primarily used for controlling certain perennial broadleaf weeds in various agricultural contexts. Its chemical formula is C₁₅H₁₄Cl₂N₂O₃, and it has a molecular weight of approximately 341.19 g/mol. The compound features a complex structure that includes two chlorine atoms, which contribute to its herbicidal properties. Oxadiargyl operates by inhibiting protoporphyrinogen oxidase IX, an enzyme critical in the biosynthesis of chlorophyll, leading to the accumulation of toxic porphyrins that ultimately result in plant death when exposed to light .

Oxadiargyl is a selective herbicide that primarily targets grasses and sedges in rice fields [, ]. Its selectivity is attributed to its mode of action. Unlike many herbicides, Oxadiargyl does not directly affect rice plants []. Instead, it inhibits PPO, an enzyme present in both weeds and rice plants []. However, rice has an alternative pathway for chlorophyll biosynthesis that is not dependent on PPO, allowing it to tolerate Oxadiargyl application [, ].

In terms of synthesis, oxadiargyl can be produced by reacting oxadiazon phenol with propargyl p-toluenesulfonate in an aprotic organic solvent, typically in the presence of a carbonate base. This method yields high purity and is suitable for industrial applications .

The biological activity of oxadiargyl is primarily characterized by its herbicidal effects. It exhibits selective toxicity towards broadleaf weeds while being less harmful to grasses. This selectivity is crucial for crop management, allowing farmers to control unwanted vegetation without adversely affecting their crops. Studies have shown that oxadiargyl can lead to significant histological changes in non-target organisms such as fish, indicating potential ecological risks associated with its use .

Moreover, research indicates that oxadiargyl's degradation in soil varies significantly based on environmental conditions, with half-lives ranging from 4.5 to 25.5 days depending on factors like moisture and soil type .

The synthesis of oxadiargyl can be accomplished through several methods, but one notable approach involves the following steps:

- Reagents: Oxadiazon phenol and propargyl p-toluenesulfonate are used as starting materials.

- Solvent: An aprotic organic solvent is employed for the reaction.

- Base: A carbonate base is added to facilitate the reaction.

- Process: The mixture is filtered to remove salts and then distilled to recover the solvent.

- Purification: The product is recrystallized to obtain pure oxadiargyl.

This method is advantageous due to its high yield and purity without the need for hazardous reagents .

Oxadiargyl is primarily applied in agriculture as a pre-emergent herbicide for controlling broadleaf weeds in various crops including rice and other cereals. Its effectiveness against specific weed species makes it a valuable tool for farmers aiming to enhance crop yield and quality while managing weed resistance . Additionally, research into its application extends into studying its environmental impact and residue dynamics in soil and water systems.

Interaction studies involving oxadiargyl focus on its effects on both target and non-target organisms. For instance, it has been shown to induce pathological changes in fish tissues, raising concerns about its ecological safety . Furthermore, studies have investigated its dissipation rates in different soils under varying climatic conditions, revealing significant differences that affect both efficacy and environmental persistence .

Several compounds exhibit similar herbicidal properties or structural characteristics to oxadiargyl. Here are some notable examples:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Oxadiazon | C₁₄H₁₄ClN₃O | Inhibits protoporphyrinogen oxidase | Broad-spectrum herbicide |

| Trifluralin | C₁₄H₁₄F₃N | Disrupts microtubule formation | Pre-emergent herbicide |

| Pendimethalin | C₁₄H₁₈N₂O₂ | Inhibits cell division | Selective for certain crops |

| Clomazone | C₁₂H₁₂ClN₂O | Inhibits carotenoid biosynthesis | Used particularly in soybeans |

Oxadiargyl stands out due to its specific binding affinity for protoporphyrinogen oxidase IX, which differentiates it from other herbicides that may target different pathways or mechanisms within plants .

The industrial synthesis of oxadiargyl follows a well-established pathway that utilizes oxadiazon phenol as the primary intermediate. The most widely adopted industrial route involves the alkylation of oxadiazon phenol with propargyl p-toluenesulfonate in the presence of an aprotic organic solvent and carbonate base [1] [2]. This synthetic approach has gained prominence in commercial production due to its high yield, scalability, and relatively straightforward purification requirements.

The industrial process typically begins with the hydrolysis of oxadiazon technical material to obtain oxadiazon phenol, which serves as the key precursor [1]. This hydrolysis step is conducted under controlled aqueous conditions with appropriate pH adjustment to maximize the conversion efficiency. The resulting oxadiazon phenol is then subjected to purification through recrystallization or column chromatography to achieve the required purity specifications for subsequent alkylation reactions.

The large-scale synthesis employs reaction vessels equipped with efficient stirring systems and temperature control mechanisms. Industrial facilities typically operate with batch sizes ranging from 500 to 5000 kilograms, depending on market demand and production capacity [3]. The reaction is conducted in jacketed reactors with precise temperature monitoring to maintain optimal reaction conditions between 60-100°C [1] [2].

Quality management systems in industrial facilities ensure consistent product specifications through implementation of statistical process control and real-time monitoring of critical process parameters. The industrial synthesis pathway achieves yields typically ranging from 75-90% with purity levels meeting or exceeding 96% for technical concentrate specifications [4] [5].

Laboratory-Scale Synthesis Methods

Laboratory-scale synthesis of oxadiargyl provides researchers with flexibility to optimize reaction conditions and investigate alternative synthetic routes. The standard laboratory procedure involves dissolving oxadiazon phenol in an aprotic solvent such as dimethylformamide, dimethyl sulfoxide, or acetonitrile, followed by the addition of propargyl p-toluenesulfonate and a suitable base [2] [6].

The typical laboratory setup utilizes round-bottom flasks equipped with magnetic stirring, reflux condensers, and nitrogen atmospheres to prevent oxidation. Reaction temperatures are maintained between 70-100°C using oil baths or heating mantles with precise temperature controllers [2]. The reaction progress is monitored using thin-layer chromatography with appropriate solvent systems to track the consumption of starting materials and formation of the desired product.

Laboratory syntheses often employ potassium carbonate as the preferred base due to its effectiveness in promoting the alkylation reaction while minimizing side reactions [2] [6]. The base is typically used in 1.5-3.0 molar equivalents relative to the oxadiazon phenol starting material. Reaction times in laboratory settings range from 4-24 hours, depending on the specific conditions employed and desired conversion levels.

Purification at the laboratory scale commonly involves aqueous workup followed by column chromatography using silica gel as the stationary phase. Typical eluent systems include ethyl acetate-hexane mixtures with ratios adjusted based on the polarity requirements for optimal separation [2]. The purified product is characterized using spectroscopic methods including nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry to confirm structural identity and assess purity levels.

Preparation from Oxadiazon Derivatives

The preparation of oxadiargyl from oxadiazon derivatives represents a strategic synthetic approach that leverages existing oxadiazon production infrastructure. This methodology involves the transformation of various oxadiazon derivatives through selective chemical modifications to introduce the propargyl ether functionality characteristic of oxadiargyl [1] [7].

The conversion process begins with the selective hydrolysis of oxadiazon derivatives to generate the corresponding phenolic intermediates. This hydrolysis can be achieved through controlled acidic or basic conditions, depending on the specific derivative structure and desired selectivity [1]. The hydrolysis conditions are optimized to minimize degradation of the oxadiazole ring system while achieving complete conversion of the ester or ether linkages.

Following hydrolysis, the phenolic intermediates undergo alkylation with propargyl-containing reagents. Propargyl p-toluenesulfonate serves as the most effective alkylating agent due to its high reactivity and selectivity for phenolic substrates [2] [8]. The alkylation reaction proceeds through an SN2 mechanism, requiring aprotic solvents and basic conditions to facilitate nucleophilic attack by the phenolate anion.

Alternative propargyl donors have been investigated in research settings, including propargyl bromide and propargyl chloride, though these reagents generally provide lower yields and increased side product formation compared to the tosylate derivative [8]. The reaction conditions for oxadiazon derivative conversion typically require temperatures of 80-120°C and reaction times of 6-18 hours to achieve acceptable conversion levels.

Quality Control Parameters and Analysis

Quality control in oxadiargyl manufacturing encompasses comprehensive analytical testing protocols designed to ensure product consistency, purity, and regulatory compliance. The primary quality control parameters include active ingredient content, moisture content, impurity profiles, and physical characteristics such as particle size distribution and color specifications [4] [9].

High Performance Liquid Chromatography serves as the primary analytical method for determining oxadiargyl content in technical concentrates and formulated products [10] [11]. The HPLC method employs reverse-phase chromatography with C18 stationary phases and acetonitrile-water mobile phase systems containing phosphoric acid or formic acid as pH modifiers [11]. Detection is typically achieved using ultraviolet absorption at wavelengths of 254-280 nanometers, providing sensitive and selective quantification.

Liquid Chromatography-Mass Spectrometry methods have been developed for trace-level analysis and impurity identification [10] [12]. These methods utilize electrospray ionization in positive mode with multiple reaction monitoring for enhanced selectivity and sensitivity. The LC-MS methods achieve detection limits in the range of 0.001-0.01 milligrams per kilogram, enabling accurate residue analysis in agricultural and environmental samples [13] [14].

Impurity profiling represents a critical aspect of quality control, with particular attention to synthesis-related impurities and degradation products. Common impurities include unreacted oxadiazon phenol, propargyl alcohol derivatives, and various coupling products formed during the synthesis process [9]. Impurity limits are typically established at levels below 0.5% for individual impurities and 2.0% for total impurities in technical concentrates.

Physical testing parameters include melting point determination, moisture content analysis using Karl Fischer titration, and particle size analysis for powder formulations [15] [4]. Color specifications are evaluated using standardized color matching systems to ensure product consistency and customer acceptance. Stability testing protocols assess product degradation under accelerated storage conditions to establish shelf-life recommendations.

Purity

XLogP3

Exact Mass

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Sanyal N, Alam S, Pradhan S, Banerjee K, Chowdhury A, Aktar MW. Metabolism and dissipation kinetics of a novel protoporphyrinogen IX oxidase herbicide [oxadiargyl] in various buffered aqueous system under laboratory-simulated condition. Environ Monit Assess. 2015 Jul;187(7):433. doi: 10.1007/s10661-015-4345-5. Epub 2015 Jun 16. PubMed PMID: 26077021.

3: Ahmed S, Chauhan BS. Performance of different herbicides in dry-seeded rice in Bangladesh. ScientificWorldJournal. 2014 Feb 6;2014:729418. doi: 10.1155/2014/729418. eCollection 2014. PubMed PMID: 24688423; PubMed Central PMCID: PMC3933028.

4: Es-Haghi A, Baghernejad M, Bagheri H. Novel unbreakable solid-phase microextraction fibers on stainless steel wire and application for the determination of oxadiargyl in environmental and agricultural samples in combination with gas chromatography-mass spectrometry. Talanta. 2014 Oct;128:231-6. doi: 10.1016/j.talanta.2014.04.088. Epub 2014 May 13. PubMed PMID: 25059153.

5: Benfeito S, Rodrigues T, Garrido J, Borges F, Garrido EM. Host-guest interaction between herbicide oxadiargyl and hydroxypropyl-β-cyclodextrin. ScientificWorldJournal. 2013 Nov 25;2013:825206. doi: 10.1155/2013/825206. eCollection 2013. PubMed PMID: 24396310; PubMed Central PMCID: PMC3874296.

6: Shi C, Gui W, Chen J, Zhu G. Determination of oxadiargyl residues in environmental samples and rice samples. Bull Environ Contam Toxicol. 2010 Feb;84(2):236-9. doi: 10.1007/s00128-009-9881-7. Epub 2009 Sep 27. PubMed PMID: 19784803.

7: Singh V, Jat ML, Ganie ZA, Chauhan BS, Gupta RK. Herbicide options for effective weed management in dry direct-seeded rice under scented rice-wheat rotation of western Indo-Gangetic Plains. Crop Prot. 2016 Mar;81:168-176. PubMed PMID: 26941471; PubMed Central PMCID: PMC4767026.

8: Jiang LL, Tan Y, Zhu XL, Wang ZF, Zuo Y, Chen Q, Xi Z, Yang GF. Design, synthesis, and 3D-QSAR analysis of novel 1,3,4-oxadiazol-2(3H)-ones as protoporphyrinogen oxidase inhibitors. J Agric Food Chem. 2010 Mar 10;58(5):2643-51. doi: 10.1021/jf9026298. PubMed PMID: 19954223.

9: Kang G, Kim J, Park H, Kim TH. Crystal structure of oxadiarg-yl. Acta Crystallogr E Crystallogr Commun. 2015 Jun 20;71(Pt 7):o494. doi: 10.1107/S2056989015011524. eCollection 2015 Jul 1. PubMed PMID: 26279926; PubMed Central PMCID: PMC4518994.

10: Ahmed A, Shamsi A, Bano B. Oxadiargyl induced conformational transition of cystatin isolated from yellow mustard seeds: Biophysical and biochemical approach. Int J Biol Macromol. 2017 May;98:802-809. doi: 10.1016/j.ijbiomac.2017.02.055. Epub 2017 Feb 16. PubMed PMID: 28214581.

11: Dayan FE, Meazza G, Bettarini F, Signorini E, Piccardi P, Romagni JG, Duke SO. Synthesis, herbicidal activity, and mode of action of IR 5790. J Agric Food Chem. 2001 May;49(5):2302-7. PubMed PMID: 11368593.

12: Ma J, Wang S, Wang P, Ma L, Chen X, Xu R. Toxicity assessment of 40 herbicides to the green alga Raphidocelis subcapitata. Ecotoxicol Environ Saf. 2006 Mar;63(3):456-62. PubMed PMID: 16406601.